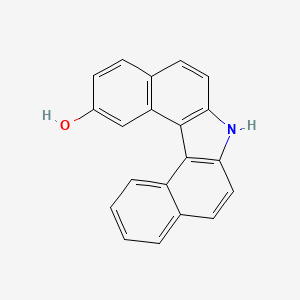
7H-Dibenzo(c,g)carbazol-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7H-Dibenzo(c,g)carbazol-2-ol is a complex organic compound with the molecular formula C20H13NO It is a derivative of dibenzocarbazole, characterized by a fused ring structure that includes nitrogen and oxygen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7H-Dibenzo(c,g)carbazol-2-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the cyclization of 1,1’-Bi-2-naphthol, which undergoes a series of reactions to form the desired compound . The reaction conditions often include the use of strong acids or bases as catalysts, and the process may require elevated temperatures to facilitate the cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
7H-Dibenzo(c,g)carbazol-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydro derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Applications De Recherche Scientifique
7H-Dibenzo(c,g)carbazol-2-ol has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: The compound’s interactions with biological molecules are investigated to understand its potential as a biochemical probe.
Medicine: Research explores its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: It is used in the development of advanced materials, such as organic semiconductors and photovoltaic cells
Mécanisme D'action
The mechanism of action of 7H-Dibenzo(c,g)carbazol-2-ol involves its interaction with various molecular targets. In biological systems, it can bind to enzymes and receptors, modulating their activity. For example, it has been shown to interact with cytochrome P450 enzymes, leading to metabolic activation and subsequent biological effects . The compound’s unique structure allows it to participate in specific biochemical pathways, influencing cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,4,5,6-Dibenzocarbazole
- 7-Aza-7H-dibenzo(c,g)fluorene
- Dibenzo(c,g)carbazole
Uniqueness
7H-Dibenzo(c,g)carbazol-2-ol stands out due to its specific functional groups and structural configuration. These features confer unique chemical reactivity and biological activity, distinguishing it from other similar compounds.
Propriétés
Numéro CAS |
78448-08-5 |
|---|---|
Formule moléculaire |
C20H13NO |
Poids moléculaire |
283.3 g/mol |
Nom IUPAC |
12-azapentacyclo[11.8.0.02,11.03,8.016,21]henicosa-1(13),2(11),3(8),4,6,9,14,16,18,20-decaen-5-ol |
InChI |
InChI=1S/C20H13NO/c22-14-8-5-13-7-10-18-20(16(13)11-14)19-15-4-2-1-3-12(15)6-9-17(19)21-18/h1-11,21-22H |
Clé InChI |
KOSCHMYFTCZOQQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC3=C2C4=C(N3)C=CC5=C4C=C(C=C5)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


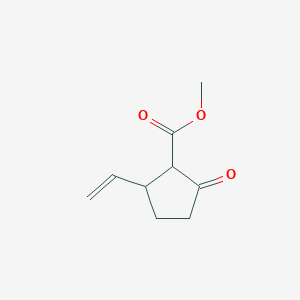
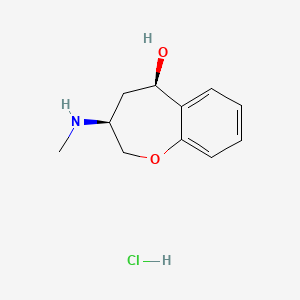
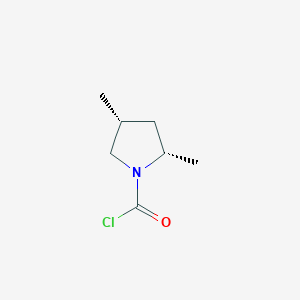
![1,3,5-Tris[(ethenesulfonyl)methyl]benzene](/img/structure/B14447116.png)
![Silanol, dimethyl[(methyldiphenylsilyl)bis(trimethylsilyl)methyl]-](/img/structure/B14447122.png)
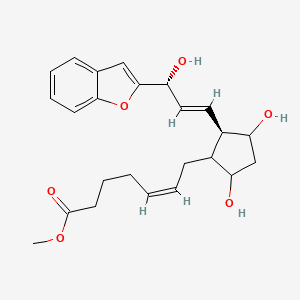
![(6AR-trans)-6A,7,8,10A-Tetrahydro-1-hydroxy-6,6,9-trimethyl-6H-dibenzo[B,D]pyran-3-pentanoic acid](/img/structure/B14447126.png)
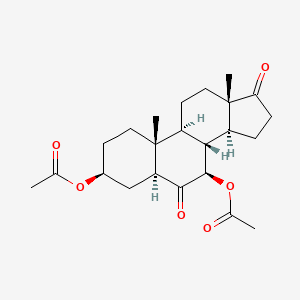
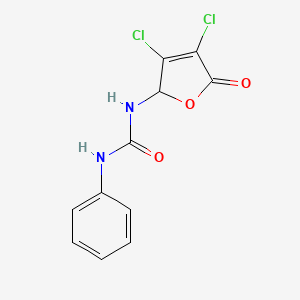
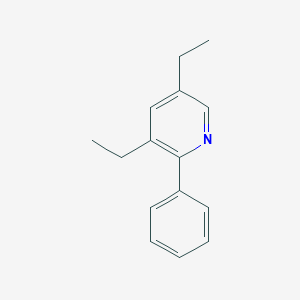
![2-Amino-6-methylpyrido[3,2-d]pyrimidin-4(1H)-one](/img/structure/B14447142.png)



